molecular formula C18H22N4O3 B2923552 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1705466-29-0

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B2923552
M. Wt: 342.399
InChI Key: YUPGMGIEOMIKAT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a methoxy group attached to a pyridine ring. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The oxadiazole ring is a heterocycle that often contributes to the bioactivity of pharmaceutical compounds . The piperidine ring is a common motif in many natural products and drugs .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole and piperidine rings could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds with structural similarities to the chemical , focusing on the creation of novel molecules with potential biological activities. For example, the synthesis of new pyridine derivatives, including the preparation of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids and their antimicrobial activity, showcases the methodological approach to creating compounds with specific functional groups (Patel, Agravat, & Shaikh, 2011). Additionally, the creation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation illustrates the synthesis of complex molecules with potential therapeutic applications (Gouhar & Raafat, 2015).

Potential Biological Activities

While the specific compound mentioned has not been directly studied, related compounds have shown various biological activities. For instance, compounds with structural elements of piperidine and pyridine have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies indicate that structurally similar compounds can exhibit significant biological effects, suggesting potential research applications for the compound in areas such as antimicrobial resistance and infectious disease treatment (Bisht et al., 2010).

Anticancer and Antituberculosis Studies

Synthesis and evaluation of derivatives of cyclopropyl and piperazine for their anticancer and antituberculosis activities provide insights into the therapeutic potential of structurally related compounds. Such research underlines the importance of structural modifications in enhancing biological activity and offers a foundation for further exploration of similar compounds in disease treatment and drug development (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its bioactivity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-17-14(5-2-8-19-17)18(23)22-9-3-4-12(11-22)10-15-20-16(21-25-15)13-6-7-13/h2,5,8,12-13H,3-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGMGIEOMIKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

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